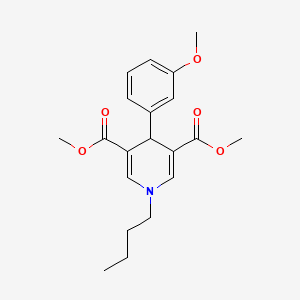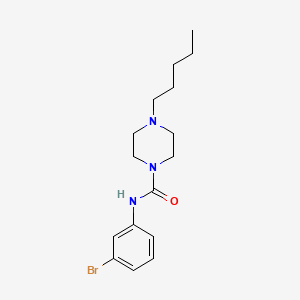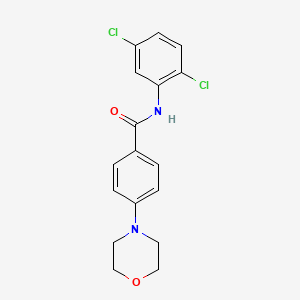![molecular formula C15H18N4OS2 B4661852 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopentyl-2-phenylacetamide](/img/structure/B4661852.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopentyl-2-phenylacetamide
概要
説明
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopentyl-2-phenylacetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .
準備方法
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopentyl-2-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole.
Attachment of the Sulfanyl Group: The 5-amino-1,3,4-thiadiazole is then reacted with 2-chloroacetyl chloride to introduce the sulfanyl group.
Formation of the Final Compound: The intermediate product is further reacted with N-cyclopentyl-2-phenylacetamide under appropriate conditions to yield the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment .
化学反応の分析
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopentyl-2-phenylacetamide can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a urease inhibitor, which could be useful in the treatment of infections caused by Helicobacter pylori. It has also been evaluated for its anticancer properties, showing cytotoxic effects against certain cancer cell lines.
Biology: The compound’s ability to inhibit enzymes and interact with biological targets makes it a candidate for further biological studies.
Industry: Thiadiazole derivatives, including this compound, are used in the development of agrochemicals, dyes, and other industrial products due to their stability and reactivity.
作用機序
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopentyl-2-phenylacetamide involves its interaction with specific molecular targets :
Enzyme Inhibition: The compound acts as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By binding to the active site of urease, the compound prevents the enzyme from functioning, thereby reducing the production of ammonia.
Anticancer Activity: The compound’s anticancer effects are believed to be due to its ability to disrupt DNA replication and inhibit the activity of certain proteins involved in cell proliferation.
類似化合物との比較
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopentyl-2-phenylacetamide can be compared with other thiadiazole derivatives :
1,3,4-Thiadiazole-2(3H)-thiones: These compounds also exhibit urease inhibitory activity but may differ in their potency and selectivity.
N-[5-(5-nitro-2-heteroaryl)-1,3,4-thiadiazol-2-yl]thiomorpholines: These derivatives have shown similar biological activities but may have different pharmacokinetic properties.
2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: These compounds are known for their antimicrobial properties and can be used in different applications compared to the target compound.
特性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopentyl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS2/c16-14-18-19-15(22-14)21-12(10-6-2-1-3-7-10)13(20)17-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9H2,(H2,16,18)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFKPINXCREMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)SC3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B4661769.png)
![2-cyano-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]-N-(2-nitrophenyl)acrylamide](/img/structure/B4661804.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4661812.png)


![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4661827.png)
![2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE](/img/structure/B4661831.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4661845.png)
![1-[3-(Morpholin-4-yl)propyl]-3-(2-phenylethyl)thiourea](/img/structure/B4661857.png)
![2-[2-(2,3-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4661861.png)
![ethyl 4-{[(2-acetylhydrazino)carbonothioyl]amino}benzoate](/img/structure/B4661869.png)
